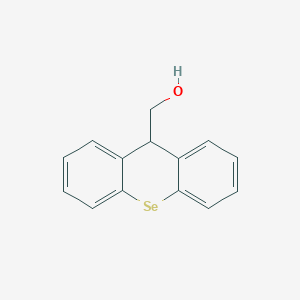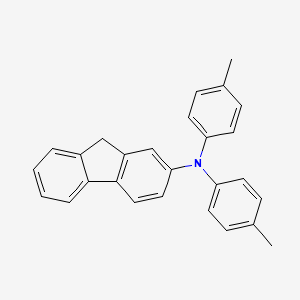![molecular formula C16H24N2O3 B14272097 4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine) CAS No. 152401-82-6](/img/structure/B14272097.png)
4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) is an organic compound that features a methoxyphenyl group linked to two morpholine rings via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) typically involves the reaction of 2-methoxybenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge that links the two morpholine rings to the methoxyphenyl group. Common catalysts used in this reaction include acids or bases, which facilitate the formation of the methylene bridge.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, optimizing the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The methylene bridge can be reduced to form a single morpholine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 4-morpholinomethyl-2-methoxyphenol.
Substitution: Formation of 4-halogenated derivatives of the original compound.
科学研究应用
4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
作用机制
The mechanism of action of 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholine rings can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Comparison: 4,4’-[(2-Methoxyphenyl)methylene]bis(morpholine) is unique due to its dual morpholine rings and methoxyphenyl group, which provide a distinct combination of hydrophobic and hydrophilic interactions
属性
CAS 编号 |
152401-82-6 |
|---|---|
分子式 |
C16H24N2O3 |
分子量 |
292.37 g/mol |
IUPAC 名称 |
4-[(2-methoxyphenyl)-morpholin-4-ylmethyl]morpholine |
InChI |
InChI=1S/C16H24N2O3/c1-19-15-5-3-2-4-14(15)16(17-6-10-20-11-7-17)18-8-12-21-13-9-18/h2-5,16H,6-13H2,1H3 |
InChI 键 |
RPQGCDZVBUSXOH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(N2CCOCC2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
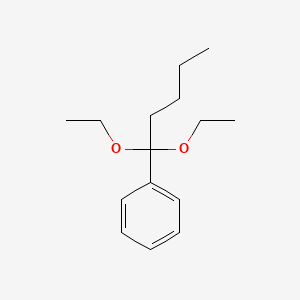
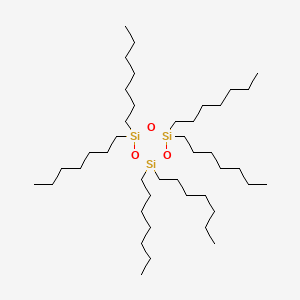
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
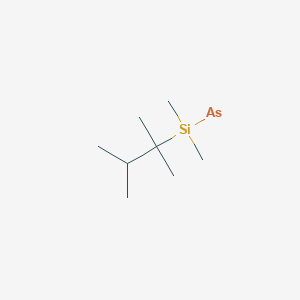

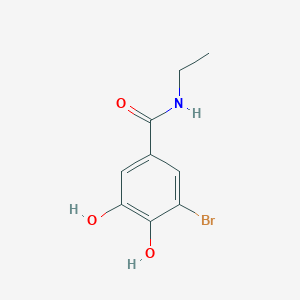

![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)
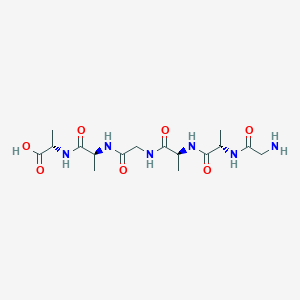
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
